molecular formula C7H9NO B1288152 3-Cyclopropyl-2-methyl-3-oxopropanenitrile CAS No. 1094430-44-0

3-Cyclopropyl-2-methyl-3-oxopropanenitrile

Cat. No. B1288152
CAS RN: 1094430-44-0
M. Wt: 123.15 g/mol
InChI Key: DVMXCJPNJWRQDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxopropanenitriles has been explored through different methods. For instance, trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates react with nitriles in the presence of tin(IV) chloride to yield trisubstituted oxazoles, which suggests a pathway that could potentially be adapted for the synthesis of 3-Cyclopropyl-2-methyl-3-oxopropanenitrile . Additionally, manganese(III) acetate has been used for oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes, leading to the formation of dihydrofuran carbonitriles . A simple and efficient method for synthesizing 3-oxopropanenitriles from heterocyclic compounds via electrophilic cyanoacetylation has also been described, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 3-Cyclopropyl-2-methyl-3-oxopropanenitrile can be inferred to have a cyclopropane ring, a nitrile group, and an oxo group. The presence of these functional groups can influence the reactivity and stability of the molecule. Research on nitrile-substituted cyclopropanes synthesized from diazo compounds and catalyzed by chiral dirhodium complexes provides insights into the stereochemistry and structural aspects of such molecules .

Chemical Reactions Analysis

The reactivity of oxopropanenitriles in chemical reactions has been well-documented. Arylnitrile oxides and 2-diazopropane have been shown to undergo 1,3-dipolar cycloadditions with derivatives of dihydropyrrolones, which could be analogous to reactions involving 3-Cyclopropyl-2-methyl-3-oxopropanenitrile . Oxidative cyclization reactions with 2-thienyl substituted alkenes have also been studied, indicating the potential for 3-Cyclopropyl-2-methyl-3-oxopropanenitrile to participate in similar transformations .

Physical and Chemical Properties Analysis

Scientific Research Applications

Oxidative Cyclization and Synthesis of Heterocycles

Studies have shown that 3-oxopropanenitriles can undergo manganese(III) acetate-mediated oxidative cyclization with various alkenes, leading to the synthesis of dihydrofuran derivatives containing heterocycles. This method has been applied to generate 4,5-dihydrofuran-3-carbonitriles, which are valuable intermediates in organic synthesis due to their potential pharmaceutical applications (Yılmaz et al., 2005). Similarly, oxidative cyclization reactions with 2-thienyl substituted alkenes have produced 5-(2-thienyl)-4,5-dihydrofuran-3-carbonitriles, highlighting the versatility of these reactions in synthesizing complex molecules (Yılmaz et al., 2008).

Generation of Molecular Complexity

Methylenecyclopropanes (MCPs), which share structural similarities with 3-Cyclopropyl-2-methyl-3-oxopropanenitrile, have been utilized to rapidly generate molecular complexity through Lewis or Brønsted acid-mediated reactions. These reactions have led to the formation of various compounds, such as cyclobutanones and tetrahydroquinolines, demonstrating the potential of cyclopropane derivatives in complex molecule synthesis (Shi et al., 2012).

Radical Cyclization

The radical cyclization of 3-oxopropanenitriles with alkenes, mediated by cerium(IV) ammonium nitrate, has been studied, showing high efficiency in forming 4,5-dihydrofurans. This process underscores the utility of 3-oxopropanenitriles in radical cyclization reactions, which are pivotal in constructing cyclic structures and could be relevant for derivatives like 3-Cyclopropyl-2-methyl-3-oxopropanenitrile (Yılmaz, 2011).

Synthesis of Pyrazolo[3,4-b]pyridines

One-pot, multi-component reactions involving 3-oxopropanenitriles have led to the synthesis of pyrazolo[3,4-b]pyridines, which are compounds of interest due to their biological and pharmacological activities. This demonstrates the potential of 3-oxopropanenitriles in the synthesis of biologically relevant heterocycles, potentially extending to 3-Cyclopropyl-2-methyl-3-oxopropanenitrile derivatives (Arlan et al., 2020).

properties

IUPAC Name

3-cyclopropyl-2-methyl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5(4-8)7(9)6-2-3-6/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMXCJPNJWRQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274066
Record name α-Methyl-β-oxocyclopropanepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-2-methyl-3-oxopropanenitrile

CAS RN

1094430-44-0
Record name α-Methyl-β-oxocyclopropanepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094430-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-β-oxocyclopropanepropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-2-methyl-3-oxopropanenitrile
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